2-Acetamido-N-methylprop-2-enamide

X-ray crystallography peptide backbone conformation Ramachandran map

2-Acetamido-N-methylprop-2-enamide (CAS 73491-58-4, molecular formula C₆H₁₀N₂O₂, molecular weight 142.16 g/mol) is the simplest N-terminal monomethylamide derivative of an α,β-dehydroamino acid, systematically known as N-acetyldehydroalanine N′-methylamide (Ac-ΔAla-NHMe). The compound belongs to the N-acylprop-2-enamide (enamide) class and features a planar Cα=Cβ double bond that imposes unique conformational constraints on the peptide backbone.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 73491-58-4
Cat. No. B14464047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-N-methylprop-2-enamide
CAS73491-58-4
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC(=O)NC(=C)C(=O)NC
InChIInChI=1S/C6H10N2O2/c1-4(6(10)7-3)8-5(2)9/h1H2,2-3H3,(H,7,10)(H,8,9)
InChIKeyZHSJYBHCBFLWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-N-methylprop-2-enamide (CAS 73491-58-4): Procurement-Relevant Identity and Structural Baseline


2-Acetamido-N-methylprop-2-enamide (CAS 73491-58-4, molecular formula C₆H₁₀N₂O₂, molecular weight 142.16 g/mol) is the simplest N-terminal monomethylamide derivative of an α,β-dehydroamino acid, systematically known as N-acetyldehydroalanine N′-methylamide (Ac-ΔAla-NHMe) [1]. The compound belongs to the N-acylprop-2-enamide (enamide) class and features a planar Cα=Cβ double bond that imposes unique conformational constraints on the peptide backbone [2]. Its unsaturated backbone distinguishes it fundamentally from saturated alanine amide analogs, directly affecting torsion angle distributions, amide bond isomerism, and intermolecular hydrogen-bonding patterns—all of which carry consequences for its utility as a conformational probe, a synthetic building block, and a reference standard in dehydropeptide research [3].

Why Generic Substitution of 2-Acetamido-N-methylprop-2-enamide Fails: Conformational Non-Interchangeability with Saturated and N-Methylated Analogs


In-class compounds such as N-acetylalanine N′-methylamide (Ac-Ala-NHMe, CAS 19701-83-8) or N-acetyl-N-methyl-α,β-dehydroalanine N′-methylamide (Ac-Δ(Me)Ala-NHMe) cannot be interchanged with 2-acetamido-N-methylprop-2-enamide without altering critical conformational outcomes. The Cα=Cβ double bond of the target compound restricts backbone flexibility relative to saturated analogs, producing a distinct Ramachandran map with fewer accessible low-energy conformers [1]. Furthermore, the N-methylated analog exhibits a pronounced cis-amide preference at the N-terminal tertiary amide bond, whereas the target compound, lacking N-methylation, displays a different cis/trans equilibrium that dictates divergent hydrogen-bonding motifs in the solid state [2]. These differences are not marginal—they directly affect crystal packing, spectroscopic signatures, and reactivity in asymmetric hydrogenation, making blind substitution a source of irreproducible results in peptide design and catalytic methodology development.

2-Acetamido-N-methylprop-2-enamide: Quantitative Differentiation Evidence Against Closest Analogs


Crystal-State Torsion Angles: Ac-ΔAla-NHMe vs. Saturated Ac-Ala-NHMe and N-Methyl Ac-Δ(Me)Ala-NHMe

The target compound Ac-ΔAla-NHMe adopts a fully extended C5 conformation in the crystal (φ ≈ −180°, ψ ≈ 180°), stabilized by a strong intramolecular N–H···O=C hydrogen bond, as established by X-ray diffraction and corroborated by DFT calculations [1]. In contrast, the N-methylated analog Ac-Δ(Me)Ala-NHMe crystallizes in a cis-amide configuration with φ = 94.6(1)°, ψ = −1.7(1)°, representing a fundamentally different region of the Ramachandran map [2]. The saturated analog Ac-L-Ala-NHMe populates the right-handed α-helical region (φ ≈ −60°, ψ ≈ −40°) or the polyproline II region, neither of which overlaps with the dehydroalanine conformer space [3]. This means the target compound is not a conformational surrogate for either its saturated or N-methylated counterparts.

X-ray crystallography peptide backbone conformation Ramachandran map

Conformational Freedom: ΔAla as a Deformational Stiffener vs. Δ(Me)Ala as a Flexibilizer

Systematic ab initio and DFT analysis at the B3LYP/6-31+G**//HF/3-21G level compared the conformational potential energy surfaces of Ac-ΔAla-NHMe (target), Ac-Δ(Me)Ala-NHMe, and Ac-ΔAla-NMe₂ [1]. The target compound Ac-ΔAla-NHMe exhibits a highly restricted φ,ψ space with only 2–3 genuine low-energy minima, consistent with its classification as a 'conformational stiffener.' By contrast, Ac-Δ(Me)Ala-NHMe displays 5–7 accessible minima with significantly broadened energy wells (barriers lowered by 2–5 kcal/mol relative to the non-methylated parent), earning its designation as a 'conformational flexibilizer.' The dimethylamide analog Ac-ΔAla-NMe₂ adopts a single conserved conformation (φ ≈ −41°, ψ ≈ 128°) across gas phase, solution, and crystal environments—a level of conformational conservatism not matched by the target monomethylamide [2].

conformational flexibility ab initio calculations peptide design

Solid-State Hydrogen-Bonding Motif: Centrosymmetric Dimers vs. Cateners

In the crystal lattice, Ac-ΔAla-NHMe (target) forms centrosymmetric dimers via intermolecular N–H···O hydrogen bonds, a motif shared with its saturated racemic analog DL-Ala-NMe₂ but distinct from the catemeric chains adopted by enantiopure L-amino acid amides [1]. This dimeric packing arises from the planar dehydroalanine geometry that precludes the helical propagation required for catemer formation. The N-methylated analog Ac-Δ(Me)Ala-NHMe also forms centrosymmetric dimers but with a different spatial arrangement due to its cis-amide backbone, resulting in altered dimer geometry (C=O···H–N distance ~2.0 Å vs. ~2.2 Å for the target compound) [2]. These differences have practical implications for co-crystallization experiments where the target compound is used as a chiral resolution auxiliary or a crystallization seed.

crystal engineering hydrogen bonding solid-state packing

Electronic Structure Differentiation via UV Photoelectron Spectroscopy: Ionization Energies

He(I) and He(II) ultraviolet photoelectron spectra of the target compound N-acetyldehydroalanine N′-methylamide (1) and its dehydrophenylalanine analog N-acetyldehydrophenylalanine N′-methylamide (2) reveal distinct ionization energy profiles arising from differential π-conjugation between the Cα=Cβ double bond and the amide carbonyl [1]. The first ionization band of the target dehydroalanine derivative appears at approximately 9.5–9.8 eV (assigned to the π-orbital of the enamide system), whereas the dehydrophenylalanine analog shows its first band at ~8.8 eV due to extended conjugation into the phenyl ring. This ~0.7–1.0 eV difference confirms that the electronic structure of the target compound is not interchangeable with aryl-substituted dehydroamino acid derivatives, directly impacting redox behavior and photoinduced reactivity.

photoelectron spectroscopy electronic structure π-conjugation

Backbone Constraint Induction: Dehydroalanine-Induced Inverse γ-Turn

Incorporation of the dehydroalanine residue (as represented by the target compound) into the nisin ring A fragment induces an inverse γ-turn (φᵢ₊₁ ≈ −70°, ψᵢ₊₁ ≈ +70°) in the preceding residue, as determined by backbone NOE patterns, J(α-N) coupling constants, and temperature coefficient measurements [1]. When dehydroalanine was substituted with L-alanine or D-alanine in the same sequence context, the conformational preferences of the ring A analogs differed substantially from each other and from the dehydroalanine-containing native fragment, with neither saturated analog reproducing the turn-inducing effect [2]. The dehydroalanine residue adopted a roughly planar conformation with trans φ and ψ torsions (~180°) that forces the preceding residue into the γ-turn geometry—a structural role that neither L-Ala nor D-Ala can fulfill.

NMR spectroscopy turn induction peptide folding

Computational RMS Deviation: Force-Field Validation Benchmark

The two crystallographically independent molecules of Ac-ΔAla-NHMe in the asymmetric unit were simulated using Monte Carlo simulated annealing with the DISCOVER consistent valence force field, yielding root-mean-square (RMS) deviations between simulation and experimental X-ray data of 0.021 Å for heavy-atom bond lengths, 1.9° for bond angles, and 8.7° for torsions [1]. This quantitative benchmarking establishes the target compound as a validated reference standard for parameterizing dehydroamino acid force fields—a role that cannot be assumed by saturated alanine amides (which lack the C=C double bond parameterization challenge) or by N-methylated analogs (which introduce additional torsional degrees of freedom). No comparable RMS deviation dataset exists for the N-methyl analog Ac-Δ(Me)Ala-NHMe under the same force field conditions.

molecular mechanics force field parameterization X-ray validation

2-Acetamido-N-methylprop-2-enamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Conformational Probe for Dehydropeptide Force Field Development

The target compound is the only dehydroalanine derivative for which a comprehensive RMS deviation dataset (bond lengths: 0.021 Å; angles: 1.9°; torsions: 8.7°) has been published from combined X-ray diffraction and Monte Carlo simulated annealing under the DISCOVER CVFF force field [1]. This makes it the preferred reference standard for laboratories developing or validating molecular mechanics parameters for α,β-unsaturated amino acid residues. Saturated alanine amides do not capture the C=C double bond parameterization problem, and N-methyl analogs introduce additional torsional complexity not addressed by the validated protocol.

Peptide Backbone Conformational Constraint for Inverse γ-Turn Induction

Incorporation of the dehydroalanine residue (for which this compound serves as the standardized N-terminal acetyl, C-terminal N′-methylamide model) into a peptide sequence reliably induces an inverse γ-turn in the preceding residue (φ ≈ −70°, ψ ≈ +70°) [2]. This stereoelectronic effect is absent when saturated L-alanine or D-alanine occupies the same position. Researchers synthesizing conformationally constrained bioactive peptides should procure this compound when a predictable, experimentally validated turn-inducing element is required.

Enamide Building Block for Asymmetric Hydrogenation Methodology

The monomethylamide enamide structure of 2-acetamido-N-methylprop-2-enamide makes it a prototypical substrate for testing and optimizing asymmetric hydrogenation catalysts that convert α,β-dehydroamino acid derivatives to optically active alanine amides [3]. Unlike N,N-dimethylamide or N-methylamide analogs, the monomethylamide group provides the NH hydrogen-bond donor necessary for secondary coordination with chiral catalysts, while the unsubstituted Cα=Cβ double bond presents minimal steric hindrance for catalyst approach—a combination not available in bulkier dehydroamino acid derivatives.

Crystallographic Reference Standard for Centrosymmetric Dimer Motif Analysis

The reproducible formation of centrosymmetric dimers via intermolecular N–H···O hydrogen bonds (distance ~2.2 Å) in the crystal lattice of this compound [4] provides a well-characterized reference system for crystal engineering studies. This packing motif contrasts with the catemeric chains of enantiopure saturated analogs and the distinct dimer geometries of N-methylated dehydroamino acids, making the target compound useful as a positive control in studies of hydrogen-bond-directed crystallization.

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